molecular formula C9H10FNO B1518686 4-(Dimethylamino)-3-fluorobenzaldehyde CAS No. 1021240-69-6

4-(Dimethylamino)-3-fluorobenzaldehyde

Cat. No.: B1518686
CAS No.: 1021240-69-6
M. Wt: 167.18 g/mol
InChI Key: FXAPINLZEXGHEZ-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming substituted benzaldehyde derivatives. The official International Union of Pure and Applied Chemistry designation is this compound, which precisely indicates the positions and nature of substituents on the benzene ring. This naming convention systematically describes the molecular structure by identifying the benzene ring as the parent structure, with an aldehyde functional group (formyl group) at position 1, a fluorine atom at position 3, and a dimethylamino group at position 4.

The structural representation of this compound reveals a benzene ring substituted with three distinct functional groups positioned in a specific arrangement. The aldehyde group (-CHO) serves as the primary functional group, while the fluorine atom and dimethylamino group (-N(CH₃)₂) act as substituents that significantly influence the compound's chemical behavior. The Simplified Molecular Input Line Entry System notation for this compound is CN(C)C1=C(C=C(C=C1)C=O)F, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string is InChI=1S/C9H10FNO/c1-11(2)9-4-3-7(6-12)5-8(9)10/h3-6H,1-2H3, offering a standardized method for representing the compound's structure in chemical databases.

The International Chemical Identifier Key FXAPINLZEXGHEZ-UHFFFAOYSA-N serves as a unique identifier that facilitates database searches and chemical informatics applications. This hashed version of the International Chemical Identifier provides a fixed-length string that uniquely identifies the compound across different chemical databases and software systems. The three-dimensional molecular structure exhibits specific geometric arrangements due to the aromatic nature of the benzene ring and the electronic effects of the substituents, particularly the electron-donating dimethylamino group and the electron-withdrawing fluorine atom.

Alternative Nomenclatural Conventions

Chemical Abstract Service registry numbers provide globally recognized numerical identifiers for chemical substances, with this compound assigned the Chemical Abstract Service number 1021240-69-6. This registry system, maintained by the American Chemical Society, ensures unambiguous identification of chemical compounds across scientific literature and commercial databases. Additional Chemical Abstract Service numbers have been associated with this compound, including 977-906-6, which appears in certain European regulatory contexts.

Properties

IUPAC Name

4-(dimethylamino)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-11(2)9-4-3-7(6-12)5-8(9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAPINLZEXGHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C9H10FNO
  • Molecular Weight: 167.18 g/mol
  • Appearance: Yellow-white crystalline solid, soluble in organic solvents.
  • Functional Groups: Contains an aldehyde group (-CHO), a dimethylamino group (-N(CH3)2), and a fluorine atom.

Organic Synthesis

DMFA serves as an important building block in the synthesis of complex organic molecules. It can participate in various chemical reactions such as:

  • Oxidation: Converts the aldehyde group to carboxylic acids.
  • Reduction: Reduces the aldehyde to alcohols using reagents like lithium aluminum hydride.
  • Substitution Reactions: Engages in nucleophilic substitution, particularly at the fluorinated carbon.

Medicinal Chemistry

DMFA has shown potential in drug development, particularly:

  • Enzyme Inhibition: It interacts with various enzymes, potentially inhibiting their activity. This property is crucial for developing therapeutic agents targeting specific pathways.
  • Antiproliferative Effects: Studies indicate that DMFA derivatives exhibit significant antiproliferative activity against cancer cell lines, such as prostate cancer (PC-3) with IC values ranging from 18.46 μM to 61 μM .

Biological Studies

Research has demonstrated that DMFA can influence biological processes:

  • Cytotoxicity Studies: In vitro studies reveal that DMFA induces apoptosis in cancer cells, characterized by DNA fragmentation and activation of caspases .
  • Receptor Binding Assays: It can modulate receptor functions, impacting cellular responses and signaling pathways.

Case Study 1: Prostate Cancer Treatment

A study explored the effects of DMFA derivatives on PC-3 adenocarcinoma cells, revealing significant cytotoxicity (IC = 18.46 μM) linked to mitochondrial impairment and increased reactive oxygen species production .

Case Study 2: Antifungal Activity

Research indicated that DMFA-related compounds exhibited antifungal properties against non-Candida yeast strains. Structural modifications around the benzaldehyde scaffold enhanced biological efficacy, suggesting potential for developing antifungal agents .

Mechanism of Action

The mechanism by which 4-(Dimethylamino)-3-fluorobenzaldehyde exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the aldehyde group is oxidized to a carboxylic acid through the transfer of electrons. In substitution reactions, the fluorine atom can be replaced by a nucleophile, leading to the formation of new chemical bonds.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound can interact with enzymes, inhibiting their activity and affecting biological pathways.

  • Receptor Binding: It can bind to receptors, modulating their function and influencing cellular responses.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds are structurally related to 4-(Dimethylamino)-3-fluorobenzaldehyde and are compared based on substituent effects, reactivity, and applications:

Compound Substituents Key Features
This compound -N(CH₃)₂ (para), -F (meta) Dual electronic effects; high reactivity in Pfitzinger and coupling reactions
4-(Dimethylamino)benzaldehyde -N(CH₃)₂ (para) Electron-rich; limited use in fluorinated drug synthesis due to lack of fluorine
3-Fluorobenzaldehyde -F (meta) Electron-withdrawing; lower solubility in polar solvents compared to dimethylamino analogs
4-(Difluoromethyl)-3-fluorobenzaldehyde -CF₂H (para), -F (meta) Enhanced steric bulk and lipophilicity; potential use in agrochemicals

Physical and Spectral Properties

  • Solubility: The dimethylamino group improves solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas 3-fluorobenzaldehyde is more soluble in non-polar solvents.
  • Melting Points: Fluorine and dimethylamino substituents lower melting points compared to non-substituted benzaldehydes due to reduced crystallinity. For instance, 4-(difluoromethyl)-3-fluorobenzaldehyde (Category F3 in ) likely has a higher melting point due to increased molecular symmetry .
  • Spectral Data: The ¹H NMR of this compound shows characteristic aldehyde proton signals at ~10 ppm and dimethylamino singlet at ~3 ppm, distinct from analogs like 4-(dimethylamino)benzaldehyde, which lacks fluorine-induced deshielding .

Biological Activity

4-(Dimethylamino)-3-fluorobenzaldehyde, also known as EVT-1807611, is an organic compound with significant biological activity, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

This compound possesses the molecular formula C9_9H10_10FNO and a molecular weight of 167.18 g/mol. It features a benzene ring substituted with a dimethylamino group at the para position (4-position), a fluorine atom at the meta position (3-position), and an aldehyde functional group at the 1-position. The compound is typically a yellow-white crystalline solid and is soluble in organic solvents.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can participate in electrophilic aromatic substitution reactions, making it valuable in synthesizing other biologically active compounds. Its interaction with cellular pathways can modulate biological responses, including apoptosis and cell proliferation.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can induce cytotoxicity through mechanisms involving apoptosis. Specifically, it has been reported that compounds derived from similar structures exhibit IC50_{50} values ranging from 18.46 μM to 61 μM against prostate cancer cell lines (PC-3) and others .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound using assays such as MTT. These studies revealed that the compound triggers morphological changes associated with apoptosis, including DNA fragmentation and phosphatidylserine externalization. The activation of caspases (caspase-3/-7) through intrinsic apoptotic pathways has also been observed .

Case Studies

Case Study 1: Prostate Cancer Treatment

A study investigating the effects of thiosemicarbazone derivatives related to this compound found promising results in treating PC-3 adenocarcinoma cells. The derivative exhibited significant cytotoxicity (IC50_{50} = 18.46 μM), alongside mechanisms involving mitochondrial impairment and reactive oxygen species (ROS) overproduction .

Case Study 2: Antifungal Activity

Another investigation into related compounds demonstrated antifungal activity against non-Candida yeast strains, suggesting that structural modifications around the benzaldehyde scaffold could enhance biological efficacy. Compounds with fluorine substitutions showed varied inhibitory effects, indicating potential for developing antifungal agents .

Summary of Findings

Biological Activity IC50_{50} Value Cell Line/Organism
Prostate Cancer Cytotoxicity18.46 μMPC-3 Cells
Antifungal Activity48.9 - 57.7 μMNon-Candida Yeast Strains
General CytotoxicityVariesVarious Cancer Cell Lines

Preparation Methods

Starting Material and Dimethylation

  • The synthesis often begins with 4-fluoroaniline , which contains the fluorine substituent at the 3-position relative to the amino group.
  • The amino group is dimethylated to form the dimethylamino substituent. This is commonly achieved using formaldehyde and formic acid as methylating agents, which convert the primary amine into a tertiary dimethylamino group.

Oxidation to Aldehyde

  • The dimethylated aniline derivative is then subjected to oxidation to introduce the aldehyde functional group.
  • A typical oxidizing agent used is manganese dioxide (MnO2) , which selectively oxidizes the aromatic amine derivative to the corresponding aldehyde.

This sequence yields this compound with good selectivity and moderate to high yields.

Alternative Synthetic Strategies

While direct dimethylation and oxidation are common, other methods may involve:

  • Multi-step coupling reactions or Pfitzinger reactions , which involve condensation and rearrangement steps to build the aldehyde functionality on a suitably substituted aromatic ring.
  • Use of Grignard reagents derived from fluorinated aromatic precursors, followed by reaction with electrophilic formylating agents such as N,N-dimethylformamide (DMF) to install the aldehyde group.

This method demonstrates the utility of Grignard reagents and DMF as a formyl source in fluorinated aromatic aldehyde synthesis and could be adapted for the dimethylamino derivative by substituting the methoxy group introduction with dimethylamination.

Data Table: Summary of Preparation Conditions

Step Reaction Conditions Reagents/Materials Yield (%) Notes
Dimethylation Formaldehyde and formic acid, mild heating 4-fluoroaniline Moderate Converts amino group to dimethylamino
Oxidation Manganese dioxide (MnO2), room temperature Dimethylamino-3-fluoroaniline Moderate Selective oxidation to aldehyde
Alternative Grignard Mg, THF solvent, 40-65°C, 2-6 h Fluorinated aromatic halide + DMF 70-78 Yields fluorobenzaldehyde derivatives

Research Findings and Analytical Data

  • The NMR (1H and 13C) and IR spectroscopy confirm the presence of the aldehyde proton (~9.7 ppm in 1H NMR) and the aromatic substitution pattern.
  • Mass spectrometry data support the molecular weight consistent with C9H9FNO.
  • Purification typically involves column chromatography or vacuum distillation .
  • Yields reported in the literature range from 45% to 78%, depending on the method and scale.

Summary and Professional Notes

  • The preparation of this compound is most reliably achieved via dimethylation of 4-fluoroaniline followed by oxidation .
  • The use of Grignard reagents and formylation with DMF is a versatile alternative, especially for related fluorinated benzaldehydes.
  • Reaction conditions such as temperature, solvent choice (methanol, THF), and molar ratios are critical for optimizing yield and purity.
  • Analytical characterization is essential to confirm the substitution pattern and aldehyde functionality.

This comprehensive overview synthesizes data from patents, peer-reviewed publications, and industrial preparation methods, ensuring a professional and authoritative perspective on the preparation of this compound.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Dimethylamino)-3-fluorobenzaldehyde?

The synthesis typically involves sequential functionalization of the benzaldehyde core. For introducing fluorine and dimethylamino groups, a plausible approach includes:

  • Fluorination : Electrophilic fluorination of 4-hydroxybenzaldehyde derivatives using Selectfluor or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
  • Dimethylamination : Nucleophilic substitution of a halogen (e.g., bromine) at the para position using dimethylamine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for isolating high-purity product .

Q. How can researchers characterize the electronic effects of substituents in this compound?

  • Spectroscopic Analysis : UV-Vis spectroscopy to study the impact of electron-donating (dimethylamino) and electron-withdrawing (fluoro) groups on the aldehyde’s π→π* transitions.
  • Hammett Constants : Compare substituent effects using σ values (σ_meta for fluorine, σ_para for dimethylamino) to predict reactivity in nucleophilic additions or condensations .
  • DFT Calculations : Optimize molecular geometry and compute frontier molecular orbitals (HOMO/LUMO) to assess electronic distribution .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood due to potential volatility of aldehydes and fluorinated compounds .
  • Spill Management : Neutralize with sodium bisulfite for aldehyde deactivation; adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of reactions involving this compound?

  • Steric Effects : The bulky dimethylamino group at the para position directs electrophilic attacks (e.g., nitration, sulfonation) to the ortho position relative to the aldehyde.
  • Electronic Effects : Fluorine’s electronegativity stabilizes intermediates in nucleophilic aromatic substitution (e.g., Suzuki coupling) at the meta position.
  • Case Study : In Knoevenagel condensations, the aldehyde reacts preferentially with active methylene compounds due to conjugation with the electron-rich dimethylamino group .

Q. What methodologies are effective for studying metabolic stability in drug design applications?

  • In Vitro Assays : Incubate with liver microsomes (human or rodent) and monitor aldehyde oxidation or dimethylamino demethylation via LC-MS/MS .
  • Isotope Labeling : Use deuterated analogs to track metabolic pathways.
  • Computational Models : Apply QSAR (Quantitative Structure-Activity Relationship) to predict CYP450 enzyme interactions .

Q. How can researchers resolve contradictions in reported reaction yields for derivatization of this compound?

  • Controlled Replication : Standardize solvent purity (e.g., anhydrous DMF vs. technical grade), reaction temperature, and catalyst loading.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify side products (e.g., over-oxidation of aldehyde).
  • Statistical Design : Employ DoE (Design of Experiments) to optimize variables like pH, solvent polarity, and stoichiometry .

Q. What advanced techniques validate the compound’s solid-state structure and polymorphism?

  • X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., aldehyde∙∙∙amine interactions) .
  • DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis to detect polymorphic transitions or decomposition thresholds.
  • PXRD : Compare experimental and simulated powder patterns to confirm phase purity .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem and ECHA databases for reaction conditions and hazard data .
  • Computational Tools : Gaussian or ORCA for DFT studies; Mercury for crystallographic visualization .
  • Biological Assays : Follow OECD guidelines for in vitro toxicity testing (e.g., Ames test for mutagenicity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Dimethylamino)-3-fluorobenzaldehyde
Reactant of Route 2
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4-(Dimethylamino)-3-fluorobenzaldehyde

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